molecular formula C17H20ClN3O3 B4519476 1-{[1-(2-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

1-{[1-(2-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B4519476
M. Wt: 349.8 g/mol
InChI Key: JHGDXKYCWAEVJB-UHFFFAOYSA-N
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Description

1-{[1-(2-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-{[1-(2-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorophenyl derivatives and coupling reactions.

    Formation of the piperidine ring: This can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.

    Final coupling reaction: The final step involves coupling the pyrrolidinone moiety with the piperidine ring using suitable reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-{[1-(2-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of carboxylic acid and amine derivatives.

Scientific Research Applications

1-{[1-(2-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(2-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-{[1-(2-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can be compared with similar compounds such as:

    1-{[1-(2-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate: A similar compound with a carboxylate group instead of a carboxamide group.

    1-{[1-(2-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-sulfonamide: A compound with a sulfonamide group, which may exhibit different chemical and biological properties.

    1-{[1-(2-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-thioamide: A thioamide derivative that may have unique reactivity and applications.

Properties

IUPAC Name

1-[1-(2-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-13-3-1-2-4-14(13)21-10-12(9-15(21)22)17(24)20-7-5-11(6-8-20)16(19)23/h1-4,11-12H,5-10H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGDXKYCWAEVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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